molecular formula C11H16ClN3O2 B1531712 6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine CAS No. 1932970-10-9

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Cat. No.: B1531712
CAS No.: 1932970-10-9
M. Wt: 257.72 g/mol
InChI Key: BQVGNRHCVCXFPM-UHFFFAOYSA-N
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Description

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

    Chlorination: Chlorination of the pyrimidine ring at the 6-position.

    Amination: Introduction of the amine group at the 4-position.

    Dimethoxyethylation: Addition of the 2,2-dimethoxyethyl group to the nitrogen atom.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form carbon-carbon bonds.

Scientific Research Applications

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial agents.

    Agrochemicals: The compound is investigated for its potential use as an active ingredient in pesticides and herbicides due to its biological activity against pests and weeds.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    6-chloro-2-(methylthio)pyrimidin-4-amine: This compound has a similar structure but with a methylthio group instead of the cyclopropyl and dimethoxyethyl groups. It exhibits different biological activities and chemical reactivity.

    5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Known for its acaricidal activity, this compound has different substituents that confer unique properties and applications.

    N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with distinct substituents, used in different therapeutic areas.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-16-10(17-2)6-13-9-5-8(12)14-11(15-9)7-3-4-7/h5,7,10H,3-4,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVGNRHCVCXFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC(=NC(=N1)C2CC2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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